molecular formula C19H13ClN2O2 B4937654 N-(3-chlorophenyl)-N'-dibenzo[b,d]furan-2-ylurea

N-(3-chlorophenyl)-N'-dibenzo[b,d]furan-2-ylurea

Cat. No. B4937654
M. Wt: 336.8 g/mol
InChI Key: PYAGHLPPKQKQPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-N'-dibenzo[b,d]furan-2-ylurea, also known as DBF, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. DBF is a member of the urea class of compounds and has been found to exhibit a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-N'-dibenzo[b,d]furan-2-ylurea is not fully understood, but it is thought to involve the inhibition of certain enzymes involved in cancer cell growth and proliferation. Specifically, N-(3-chlorophenyl)-N'-dibenzo[b,d]furan-2-ylurea has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, N-(3-chlorophenyl)-N'-dibenzo[b,d]furan-2-ylurea is able to prevent cancer cells from dividing and growing, leading to their eventual death.
Biochemical and Physiological Effects:
In addition to its antitumor activity, N-(3-chlorophenyl)-N'-dibenzo[b,d]furan-2-ylurea has been found to exhibit a wide range of biochemical and physiological effects. For example, N-(3-chlorophenyl)-N'-dibenzo[b,d]furan-2-ylurea has been found to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-chlorophenyl)-N'-dibenzo[b,d]furan-2-ylurea is its potent antitumor activity against a wide range of cancer cell lines. This makes it a promising candidate for further development as a cancer treatment. However, there are also some limitations to its use in lab experiments. For example, N-(3-chlorophenyl)-N'-dibenzo[b,d]furan-2-ylurea has poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(3-chlorophenyl)-N'-dibenzo[b,d]furan-2-ylurea. One area of interest is in the development of new formulations of N-(3-chlorophenyl)-N'-dibenzo[b,d]furan-2-ylurea that improve its solubility and bioavailability. Another area of interest is in the study of N-(3-chlorophenyl)-N'-dibenzo[b,d]furan-2-ylurea's potential use in the treatment of other diseases, such as inflammatory and oxidative stress-related disorders. Additionally, further research is needed to fully understand the mechanism of action of N-(3-chlorophenyl)-N'-dibenzo[b,d]furan-2-ylurea and to identify any potential side effects associated with its use.

Synthesis Methods

The synthesis of N-(3-chlorophenyl)-N'-dibenzo[b,d]furan-2-ylurea involves the reaction of 3-chloroaniline and dibenzo[b,d]furan-2-carbonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure N-(3-chlorophenyl)-N'-dibenzo[b,d]furan-2-ylurea. This synthesis method has been optimized to produce high yields of N-(3-chlorophenyl)-N'-dibenzo[b,d]furan-2-ylurea with good purity.

Scientific Research Applications

N-(3-chlorophenyl)-N'-dibenzo[b,d]furan-2-ylurea has been extensively studied for its potential use in various scientific research applications. One of the main areas of research has been in the field of cancer treatment. N-(3-chlorophenyl)-N'-dibenzo[b,d]furan-2-ylurea has been found to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. This antitumor activity is thought to be due to N-(3-chlorophenyl)-N'-dibenzo[b,d]furan-2-ylurea's ability to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.

properties

IUPAC Name

1-(3-chlorophenyl)-3-dibenzofuran-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O2/c20-12-4-3-5-13(10-12)21-19(23)22-14-8-9-18-16(11-14)15-6-1-2-7-17(15)24-18/h1-11H,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYAGHLPPKQKQPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)NC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-3-dibenzofuran-2-ylurea

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